molecular formula C21H18N2O3S2 B3016405 Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 686771-03-9

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B3016405
CAS No.: 686771-03-9
M. Wt: 410.51
InChI Key: WSDDBJQCRNZEPS-UHFFFAOYSA-N
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Description

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. The compound is distinguished by a benzyl ester group at the thioacetate moiety and a phenyl substituent at the N-3 position. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives .

Properties

IUPAC Name

benzyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c24-18(26-13-15-7-3-1-4-8-15)14-28-21-22-17-11-12-27-19(17)20(25)23(21)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDBJQCRNZEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol precursors with benzyl acetate derivatives under controlled conditions. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Biological Activity

Antimicrobial Properties
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .

Antitumor Activity
Research indicates that this compound may possess antitumor properties. In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) have shown that related thieno[3,2-d]pyrimidine derivatives exhibit moderate to high cytotoxicity with IC50 values in the micromolar range . The structure appears to influence the degree of activity significantly.

Mechanism of Action
The proposed mechanism for the antitumor activity involves inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds similar to this compound have been shown to inhibit the Raf kinase pathway, which is crucial in various cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR of thieno[3,2-d]pyrimidine derivatives helps in optimizing their biological activities. Key factors influencing activity include:

  • Substituent Positioning : The position of substituents on the phenyl ring significantly affects potency.
  • Functional Groups : The presence of electron-withdrawing groups enhances activity by stabilizing reactive intermediates.
  • Stereochemistry : Stereochemical configurations can lead to variations in biological response; thus, careful consideration during synthesis is necessary.

Case Study 1: Antimicrobial Efficacy

A series of thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of antibacterial activity with some achieving MIC values comparable to standard antibiotics. This suggests potential for development as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study examining the effect of thieno[3,2-d]pyrimidine derivatives on cancer cell lines, several compounds showed significant inhibition of cell growth. Notably, one derivative achieved an IC50 value of 6.46 μM against MDA-MB-231 cells. These findings support further investigation into their use as anticancer therapeutics.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has shown promise as a scaffold for developing new therapeutic agents. Its structural characteristics allow it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines by inhibiting specific enzymes involved in cancer progression.
  • Antimicrobial Properties : The compound's thieno[3,2-d]pyrimidine structure is associated with antimicrobial activity against various pathogens.

Biological Research

The compound serves as a valuable tool in biological assays:

  • Enzyme Inhibition Studies : Researchers utilize this compound to investigate its effects on enzyme activities related to metabolic pathways.
  • Cellular Mechanisms : Its application in cellular models helps elucidate mechanisms of drug action and resistance.

Case Studies

  • Anticancer Research : A study demonstrated that modifications of the benzyl thieno[3,2-d]pyrimidine scaffold led to compounds with enhanced activity against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. Results indicated significant inhibition zones in bacterial cultures treated with the compound at varying concentrations.

Comparison with Similar Compounds

Structural Modifications and Core Similarities

The thieno[3,2-d]pyrimidin-4-one core is conserved across analogs, but substituents at the 2-position (thio-linked groups) and N-3 position vary significantly, influencing biological activity and physicochemical properties. Key examples include:

Compound Name R Group (2-position) N-3 Substituent Biological Activity Reference
Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate Benzyl ester Phenyl Not explicitly reported (inferred)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Methanesulfonamide Methylsulfonamide COX-2, iNOS inhibition
N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 4-Methylpyridin-2-yl acetamide Phenyl CK1δ inhibition
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Ethyl ester Thietan-3-yloxy Not reported

Key Observations :

  • Benzyl ester vs.
  • N-3 Substituent : The phenyl group at N-3 is conserved in some analogs (e.g., compound 278 in ), suggesting its role in maintaining structural integrity for target binding .

Physicochemical and ADMET Properties

  • Metabolic Stability : Esters are prone to hydrolysis by esterases, whereas sulfonamides () and amides () exhibit greater metabolic stability .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate, and what yields can be expected?

The compound can be synthesized via cyclocondensation reactions. For example, heterocyclization of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by glacial acetic acid and DMSO treatment, yields related thieno[3,2-d]pyrimidin-4(3H)-one scaffolds. Yields typically range from 70% to 85%, depending on substituent reactivity and reaction optimization . Characterization should include NMR, IR, and HPLC (≥98% purity) .

Q. What solvent systems are optimal for dissolving this compound, and how does solubility affect assay design?

The compound is soluble in DMSO (2–4 mg/mL, 4–8 mM). For cellular assays, dilute stock solutions in culture media to maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Precipitation in aqueous buffers may occur; pre-test solubility via dynamic light scattering (DLS) for in vitro studies .

Q. How is purity validated, and what analytical techniques are critical for quality control?

Purity is assessed via HPLC (≥98% using C18 reverse-phase columns with UV detection at 279–343 nm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., 496.62 g/mol for related IWP-4 analogs). Residual solvents should be quantified via GC-MS .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s activity as a Wnt/β-catenin pathway inhibitor?

The compound inhibits Porcupine (Porcn), blocking Wnt ligand palmitoylation and secretion. This disrupts downstream β-catenin stabilization, as shown in luciferase reporter assays (IC₅₀ = 25 nM for IWP-4 analogs). Validate specificity via co-treatment with Wnt3a-conditioned media to rescue signaling .

Q. How does structural modification (e.g., substituents on the phenyl ring) impact potency and selectivity?

Methoxy or fluorophenyl substitutions at the 3-position enhance Wnt inhibition (e.g., IWP-4’s IC₅₀ = 25 nM vs. IWP-2’s 50 nM). Use comparative molecular field analysis (CoMFA) to correlate substituent hydrophobicity with activity. Test off-target effects on Hedgehog/Notch pathways via Gli-luc or CBF1-reporter assays .

Q. How should researchers address batch-to-batch variability in biological activity?

Variability may arise from residual solvents or stereochemical impurities. Implement orthogonal purification (e.g., preparative HPLC followed by chiral chromatography). Validate consistency via dose-response curves in HEK293T Wnt reporter cells, comparing EC₅₀ values across batches .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and efficacy?

Use zebrafish embryos for Wnt-dependent developmental assays (e.g., axis patterning). For mammalian models, administer 10–50 mg/kg intraperitoneally in xenograft mice. Monitor plasma half-life via LC-MS/MS; expect rapid clearance (t₁/₂ ≈ 2–4 h) due to esterase hydrolysis of the benzyl acetate group .

Data Analysis and Contradictions

Q. How can conflicting IC₅₀ values between studies be resolved?

Discrepancies may stem from assay conditions (e.g., serum content affecting compound stability). Standardize protocols: use serum-free media, 24-h pre-treatment, and normalize to housekeeping genes (e.g., Renilla luciferase). Cross-validate with orthogonal assays like Western blotting for β-catenin degradation .

Q. What strategies mitigate off-target effects in high-throughput screening?

Employ counter-screens against unrelated pathways (e.g., NF-κB or MAPK). Use CRISPR/Cas9-knockout models (e.g., Porcn−/− cells) to confirm on-target activity. Structure-activity relationship (SAR) studies can identify non-essential moieties for truncation to reduce promiscuity .

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